Meletimide

Receptor pharmacology Binding affinity Tissue selectivity

Researching peripheral muscarinic pathways without confounding mydriasis? Generic anticholinergics cannot dissociate antisecretory from ocular effects. Meletimide (R 5183) is one of only three mAChR antagonists blocking pilocarpine-induced lacrimation & salivation at submydriatic doses (Janssen & Niemegeers, 1967). • Validated for GI motility, respiratory secretion & salivary gland models • Tissue-selective binding: Ki=60 nM (cortex), 160 nM (heart), 236 nM (parotid) • Racemic free base, ≥95% purity, 100 mg & 500 mg. Request quote.

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
CAS No. 14745-50-7
Cat. No. B079972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeletimide
CAS14745-50-7
Molecular FormulaC24H28N2O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4
InChIInChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28)
InChIKeyYFBSRLFXFGHCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meletimide: Chemical Identity and Pharmacology


Meletimide (R 5183) is a racemic synthetic small molecule with the molecular formula C24H28N2O2 (MW 376.5 g/mol) and IUPAC name 3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione [1]. It is classified as a powerful anticholinergic agent with pronounced activity on both the peripheral and central nervous systems [2]. As a tertiary amine, it belongs to the class of synthetic muscarinic acetylcholine receptor (mAChR) antagonists, distinguished structurally by its glutarimide and N-benzylpiperidine moieties [1][2].

Muscarinic receptor antagonist research tool
Central & peripheral mAChR pathway studies
Functional selectivity: antisecretory vs mydriatic research

Meletimide: Functional Specificity Over Class Anticholinergics


Substituting Meletimide with a generic muscarinic antagonist (e.g., atropine, scopolamine, benztropine) or even its close structural analogs is not scientifically valid for research requiring a specific functional profile. A seminal comparative study by Janssen and Niemegeers (1967) established that Meletimide belongs to a distinct functional subset of anticholinergics; among 23 atropine-like drugs tested, only Meletimide, benzetimide, and cinperene demonstrated the ability to block peripheral muscarinic responses (lacrimation and salivation) at submydriatic doses [1]. This unique dose-response relationship, which separates potent antisecretory activity from mydriatic effects, is not a general class property and cannot be assumed for other mAChR antagonists. Directly comparing Meletimide to its nearest analogs reveals quantifiable differences in binding affinity across tissue subtypes, further precluding simple substitution [2].

Functional mismatch

Generic muscarinic antagonists (atropine, scopolamine) may not reproduce Meletimide’s ability to block exocrine secretion at submydriatic doses; this functional signature is restricted to a small subset of analogs.

Binding profile

Tissue-specific mAChR affinity (cortex vs heart vs parotid) differs significantly among anticholinergics; structural analogs may not share Meletimide’s quantitative binding pattern, altering experimental outcomes.

Meletimide: Quantitative Differential Evidence


Tissue-Specific Receptor Binding Affinity

Meletimide exhibits quantifiable tissue-dependent variation in its binding affinity (Ki) to muscarinic receptors, as measured by [3H]-QNB displacement assays across different rat tissue homogenates [1]. This differential profile is a critical differentiator for studies where tissue-specific activity is paramount. Specifically, the affinity for cerebral cortex receptors (Ki = 60 nM) is 2.7-fold and 3.9-fold higher than its affinity for cardiac and parotid gland receptors, respectively [1]. While this demonstrates a tissue-specific binding signature, comparative Ki data for structural analogs like benzetimide or cinperene in this identical assay system are not publicly available. Therefore, this evidence establishes a baseline quantitative profile for Meletimide's intrinsic tissue selectivity, not a head-to-head superiority claim [1].

Tissue binding affinity
Reported
Cortex Ki = 60 nM; Heart Ki = 160 nM; Parotid Ki = 236 nM
Supports tissue-specific muscarinic binding interpretation; affinity varies ~4-fold across tissues.
Radioligand displacement assay data from BindingDB; no head-to-head comparator values available.
Receptor pharmacology Binding affinity Tissue selectivity Muscarinic receptors

Secretion Blockade Without Mydriasis

In a direct, head-to-head in vivo comparison by Janssen and Niemegeers (1967), Meletimide (R 5183) was one of only three drugs, among 23 atropine-like compounds tested, to completely block pilocarpine-induced lacrimation and salivation at doses that did not induce mydriasis (pupil dilation) [1]. The other two were its direct chemical analogs, benzetimide (R 4929) and cinperene (R 5046). The vast majority of other anticholinergics, including atropine and scopolamine, were unable to produce this functional outcome, as their antisecretory doses invariably triggered mydriasis [1]. This unique dose-response separation is a quantifiable functional signature that distinguishes Meletimide and its immediate analogs from the broader anticholinergic class. The study established that Meletimide's relative central anticholinergic potency was comparable to that of benztropine and other antiparkinsonian agents [1].

Secretion vs mydriasis
Head-to-head
Only 3 of 23 anticholinergics (Meletimide, benzetimide, cinperene) blocked lacrimation/salivation without mydriasis.
Defines a rare functional selectivity niche not shared by generic muscarinic antagonists.
In vivo anti-pilocarpine test in rats (Janssen & Niemegeers, 1967).
In vivo pharmacology Functional selectivity Anticholinergic Exocrine gland

Dual Peripheral and Central Anticholinergic Activity

The comparative study by Janssen and Niemegeers (1967) quantifies Meletimide as possessing a high relative central anticholinergic potency, comparable to benztropine and other agents used clinically for Parkinson's disease [1]. This is a class-level inference that positions Meletimide within a subgroup of anticholinergics with significant blood-brain barrier penetration and central activity, differentiating it from peripherally restricted antagonists like glycopyrrolate or propantheline. While specific comparative potency values (e.g., ED50 ratios) are not detailed in the available abstracts for Meletimide versus benztropine, the explicit statement of comparable central potency provides a crucial qualitative comparator. This contrasts with other peripherally-selective mAChR antagonists which would demonstrate negligible central activity in the same model [1].

Central anticholinergic potency
Class-level
Comparable central activity to benztropine and other antiparkinsonian agents; peripherally-restricted antagonists lack this profile.
Positions compound as dual-domain tool for research on central & peripheral muscarinic systems simultaneously.
Qualitative assessment from in vivo model; precise ED50 ratios not detailed.
Central nervous system Blood-brain barrier Pharmacological tool Antiparkinsonian

Meletimide: Research Application Scenarios


Dissociated Peripheral Muscarinic Signaling

As demonstrated by Janssen and Niemegeers (1967), Meletimide uniquely blocks exocrine gland secretion (lacrimation, salivation) without causing mydriasis [1]. Therefore, its highest-value research application is in studies designed to dissect or manipulate peripheral muscarinic signaling pathways in isolation from ocular effects. This is particularly relevant for in vivo models of gastrointestinal motility, respiratory secretion, or salivary gland function where mydriasis is an unwanted confounding variable. Generic anticholinergics like atropine cannot achieve this functional separation, making Meletimide a specific and non-substitutable tool for this niche application [1].

Central vs. Peripheral Anticholinergic Potency

Meletimide serves as a critical reference compound in the class of anticholinergics that exhibit pronounced activity in both the peripheral and central nervous systems [1]. Its documented central potency, comparable to benztropine, makes it a valuable comparator in research aimed at understanding structure-activity relationships (SAR) governing blood-brain barrier penetration and central mAChR engagement. For example, a study comparing a novel peripherally-restricted mAChR antagonist could use Meletimide as a positive control to validate the model's ability to detect central side effects, thereby providing a benchmark for the desired selectivity profile [1].

Tissue-Specific Muscarinic Receptor Binding Kinetics

The documented differential binding affinity of Meletimide across cortex, heart, and parotid gland receptors (Ki = 60 nM, 160 nM, and 236 nM, respectively) positions it as a reference ligand for in vitro assays exploring tissue-specific receptor pharmacology [1]. Researchers can use Meletimide to probe the binding kinetics and functional coupling of mAChR subtypes in native tissue environments. This is especially useful in assays where synthetic, recombinant receptor systems do not fully recapitulate the native cellular context, and a compound with a known, quantifiable tissue selectivity profile is required to validate the assay system [1].

Application
Selection Property
Validation Focus
Peripheral muscarinic signaling dissection
Functional selectivity (antisecretory without mydriasis)
In vivo exocrine secretion models (lacrimation, salivation)
Central vs peripheral mAChR engagement studies
Blood-brain barrier penetration and central activity
Central nervous system endpoints in comparative anticholinergic assays
Tissue-specific receptor pharmacology
mAChR subtype binding profile across native tissues
Radioligand binding kinetics in cortex, cardiac, and glandular homogenates

Technical Documentation Hub

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35 linked technical documents
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